2,3-Difluorophenyl cyclopropyl ketone
Description
Properties
IUPAC Name |
cyclopropyl-(2,3-difluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O/c11-8-3-1-2-7(9(8)12)10(13)6-4-5-6/h1-3,6H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYRUJJFEXXRIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=C(C(=CC=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
2,3-Difluorophenyl cyclopropyl ketone is investigated for its potential therapeutic effects. Its structure is conducive to interactions with biological targets, making it a candidate for drug development. Key areas of focus include:
- Anticancer Activity: Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
- Neurological Applications: The compound is being explored for its effects on neurotransmitter systems, particularly in the treatment of depression and anxiety disorders. Its interaction with serotonin and norepinephrine receptors may provide therapeutic benefits in mood regulation.
Synthetic Organic Chemistry
The compound serves as a versatile building block in organic synthesis. It can undergo various reactions typical of ketones and cyclopropanes, including:
- Nucleophilic Substitution Reactions: The electrophilic nature of the ketone allows for substitution reactions that can yield more complex organic molecules.
- Cycloaddition Reactions: The strain in the cyclopropyl ring can facilitate unique transformations that are valuable in synthesizing novel compounds.
Comparative Analysis with Related Compounds
To understand the uniqueness of 2,3-difluorophenyl cyclopropyl ketone, a comparative analysis with similar compounds is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Fluorophenyl cyclopropyl ketone | Contains one fluorine atom | Less lipophilic than difluorinated versions |
| 2,4-Difluorophenyl cyclopropyl ketone | Fluorines at different positions | Potentially different biological activities compared to 2,3-substituted variants |
| Cyclopropyl(2,3-difluorophenyl)methanamine | Related structure with amine functionality | Investigated for mental health applications |
Mechanism of Action
The mechanism by which 2,3-difluorophenyl cyclopropyl ketone exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactivity in Cycloaddition and Ring-Opening Reactions
- [3+2] Cycloaddition : Cyclopropyl phenyl ketone participates in nickel-catalyzed [3+2] cycloadditions with alkynes to form cyclopentenes. The 2,3-difluorophenyl variant may exhibit altered reaction rates or selectivity due to fluorine-induced electronic modulation .
- Ring-Opening Kinetics: Cyclopropyl ketones undergo faster ring-opening than non-strained ketones (e.g., cyclooctanone). For example, bicyclic cyclopropyl ketones are consumed 5–6× faster in tert-butyl alcohol, suggesting the 2,3-difluoro analog could display similar reactivity enhancements .
Stereochemical Stability and Electronic Effects
- Racemization: Cyclopropyl ketones are prone to racemization under basic conditions.
- Steric vs. Electronic Effects : The 3,5-difluoro analog (CAS 1443342-55-9) has lower structural similarity (0.95 vs. 0.98 for 2,3-difluoro), likely due to reduced steric hindrance but comparable electronic effects .
Physical Properties
- Molecular Weight : The molecular weight of 2,3-difluorophenyl cyclopropyl ketone is estimated at ~210 g/mol (based on analogs like 2-(3-chlorophenyl)ethyl cyclopropyl ketone, MW 208.68) .
Biological Activity
Introduction
2,3-Difluorophenyl cyclopropyl ketone (DFPCK) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms in the phenyl ring can significantly influence the compound's reactivity, pharmacokinetics, and interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity of DFPCK, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
2,3-Difluorophenyl cyclopropyl ketone has the molecular formula . Its structure features a cyclopropyl group attached to a ketone functional group with two fluorine substituents on the phenyl ring. The fluorine atoms increase the lipophilicity and metabolic stability of the compound, making it an interesting candidate for pharmaceutical applications.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈F₂O |
| Molecular Weight | 184.17 g/mol |
| Boiling Point | Not available |
| Solubility | Moderate in organic solvents |
The biological activity of DFPCK is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. It may inhibit specific enzymes or modulate receptor activity, leading to diverse pharmacological effects. For instance, compounds with similar structures have been shown to exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cell lines .
Case Studies and Research Findings
-
Anticancer Activity :
A study investigating the cytotoxic effects of DFPCK analogs demonstrated that certain derivatives exhibited significant cytotoxicity against tumor cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest . -
Enzyme Inhibition :
Research has shown that DFPCK can act as an inhibitor for specific enzymes involved in metabolic pathways. For example, its interaction with cytochrome P450 enzymes suggests potential implications for drug metabolism and toxicity profiles . -
Pharmacokinetics :
The introduction of fluorine atoms has been associated with altered pharmacokinetic properties, enhancing the compound's bioavailability and half-life in biological systems . This is particularly relevant for drug development as it may lead to more effective therapeutic agents.
Comparative Analysis with Similar Compounds
To better understand the unique properties of DFPCK, a comparison with structurally related compounds is essential:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Fluorophenyl cyclopropyl ketone | C₁₀H₉FO | One fluorine; lower reactivity |
| 2,3-Difluorophenyl cyclopropyl ketone | C₁₀H₈F₂O | Two fluorines; moderate reactivity |
| 2,3,4-Tetrafluorophenyl cyclopropyl ketone | C₁₀H₆F₄O | Four fluorines; increased lipophilicity |
Chemical Reactions Analysis
Cycloaddition Reactions
This compound participates in catalytic formal [3+2] cycloadditions with alkynes under samarium iodide (SmI₂) catalysis. The reaction proceeds via single-electron transfer (SET) to the ketone carbonyl, generating a ketyl radical intermediate that couples with alkyne substrates .
Primary alkyl variants demonstrate faster reaction kinetics (t₁/₂ = 2.3 hr) compared to secondary substrates (t₁/₂ = 5.8 hr) due to reduced steric hindrance at the radical coupling stage .
Ring-Opening Transformations
The cyclopropane ring undergoes regioselective cleavage under acidic conditions:
Thionyl chloride-mediated ring expansion
-
Reacts with SOCl₂ to form 4-chloro-3-(difluorophenyl)butyramide intermediate
-
Subsequent treatment with NaOH (40°C) induces cyclization to cyclopropanecarboxamide (81% yield)
Key steps :
Transition Metal-Catalyzed Processes
Rhodium complexes enable stereoselective functionalization:
| Reaction Type | Catalyst | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Asymmetric 1,4-addition | Rh-(R)-BINAP complex | 92% | |
| Carbene transfer | Engineered cytochrome P450 variants | 85-93% |
The Rh-catalyzed system shows temperature-dependent stereoselectivity, with optimal results at -20°C .
Functional Group Interconversions
A. Ketone Reduction
-
Stereochemical outcome depends on cyclopropane configuration:
B. Hoffman Degradation
Stability and Byproduct Formation
Isomerization represents a key challenge during synthesis:
Mixed catalyst systems (e.g., CuI/DBU) reduce isomer content from 3.2% to <0.5% in optimized protocols .
Computational Insights
DFT calculations (B3LYP/6-311++G**) reveal:
This compound's reactivity profile enables applications in medicinal chemistry (ticagrelor intermediates ) and materials science. Recent advances in enzymatic cyclopropanation and flow chemistry address historical challenges in selectivity and scalability.
Preparation Methods
Biocatalytic Strategy Overview
The stereoselective synthesis of cyclopropyl ketones has been revolutionized by biocatalytic methods employing engineered myoglobin variants. These catalysts enable the cyclopropanation of alkenes with diazoketones under mild conditions, achieving high diastereo- and enantioselectivity. For 2,3-difluorophenyl cyclopropyl ketone, the reaction involves the interaction of 2,3-difluorostyrene with a diazoketone precursor in the presence of a myoglobin-based catalyst.
Key advantages of this method include:
-
Stereochemical control : Myoglobin variants (e.g., Y25L/T45A/Q49A) facilitate >99% diastereomeric ratio (dr) and 98% enantiomeric excess (ee).
-
Broad substrate tolerance : The methodology accommodates diverse alkenes and diazoketones, allowing modular synthesis.
-
Scalability : Gram-scale production has been demonstrated with minimal purification steps.
General Procedure for Enzymatic Synthesis
The synthesis follows a standardized protocol:
-
Catalyst preparation : Myoglobin (20 μM) is dissolved in sodium borate buffer (pH 9.0) with sodium dithionite (70 mg) under argon.
-
Substrate addition : 2,3-Difluorostyrene (20 mM final concentration) and diazoketone (5 mM final concentration) are introduced in ethanol.
-
Reaction conditions : The mixture is stirred for 16 hours at room temperature under argon.
-
Workup : Extraction with dichloromethane (3 × 50 mL), drying over Na₂SO₄, and column chromatography yield the purified cyclopropane product.
Table 1: Representative Yields and Selectivity for Myoglobin-Catalyzed Cyclopropanation
| Alkene | Diazoketone | Yield (%) | dr | ee (%) |
|---|---|---|---|---|
| 2,3-Difluorostyrene | Ethyl diazoacetate | 94 | >99:1 | 98 |
Diazoketone Synthesis: Precursor Preparation
Carboxylic Acid to Diazoketone Conversion
Diazoketones, critical reagents for cyclopropanation, are synthesized from carboxylic acids via a two-step process:
-
Acid chloride formation : The carboxylic acid (1.0 mmol) is treated with thionyl chloride (1.5 equiv.) in dichloromethane with catalytic dimethylformamide.
-
Diazomethane reaction : The resultant acid chloride reacts with diazomethane in an ether solution, yielding the diazoketone after column chromatography.
Safety Note : Diazomethane is highly toxic and explosive, necessitating specialized equipment (e.g., Aldrich diazomethane generators) and strict safety protocols.
Alternative Routes for Diazoketone Generation
Recent advances include the use of diazald (N-methyl-N-nitroso-p-toluenesulfonamide) as a safer diazomethane precursor. This method involves:
-
Diazald decomposition : Diazald reacts with aqueous KOH in carbitol, releasing diazomethane gas.
-
Trapping and purification : Silicic acid quenches excess diazomethane, followed by solvent removal and chromatography.
Traditional Transition-Metal Catalyzed Methods
Rhodium-Catalyzed Cyclopropanation
While biocatalytic methods dominate recent literature, rhodium complexes with chiral ligands (e.g., Box ligands) have been employed for asymmetric cyclopropanation. A typical procedure involves:
Table 2: Comparison of Biocatalytic vs. Transition-Metal Catalyzed Methods
| Parameter | Myoglobin Catalysis | Rhodium Catalysis |
|---|---|---|
| Yield (%) | 94 | 85 |
| Diastereoselectivity | >99:1 | 95:5 |
| Enantioselectivity | 98 | 90 |
| Scalability | Gram-scale | Milligram-scale |
Post-Synthetic Modifications
α-Functionalization of Cyclopropyl Ketones
The carbonyl group in 2,3-difluorophenyl cyclopropyl ketone permits further derivatization:
Oxidation to Cyclopropane-1,2-Diketones
Aerobic oxidation with copper bromide and thiomorpholine converts the ketone to a 1,2-diketone, expanding utility in heterocycle synthesis.
Industrial-Scale Considerations
Continuous Flow Reactors
To enhance efficiency, flow chemistry systems are being adopted for:
-
Diazoketone synthesis : Minimizes diazomethane handling risks.
-
Cyclopropanation : Improves heat and mass transfer, critical for exothermic reactions.
Purification Techniques
Industrial processes utilize simulated moving bed (SMB) chromatography to achieve >95% purity, essential for pharmaceutical applications.
Emerging Methodologies
Q & A
Q. What are the common synthetic routes for preparing 2,3-difluorophenyl cyclopropyl ketone, and what key reaction parameters must be optimized?
- Methodological Answer : The synthesis typically involves cyclopropanation reactions or carbene additions to fluorinated aromatic precursors. For example, cyclopropane rings can be introduced via dibromocarbene addition to enol ethers or esters, followed by halogen reduction (e.g., using AlMe₃) to stabilize the cyclopropyl moiety . Key parameters include:
- Temperature control : Cyclopropanation often requires reflux conditions (e.g., 100°C in THF) to ensure ring closure without decomposition .
- Catalyst selection : Nickel catalysts (e.g., [Ni(cod)₂]) paired with organoaluminum reagents (e.g., AlMe₃) enhance [3+2] cycloaddition efficiency .
- Fluorination strategy : Electrophilic fluorination of phenyl precursors prior to cyclopropanation avoids steric hindrance and ensures regioselectivity .
Q. How do spectroscopic techniques (NMR, IR, MS) aid in characterizing the structure of 2,3-difluorophenyl cyclopropyl ketone?
- Methodological Answer :
- ¹H/¹³C NMR : The cyclopropyl ring protons resonate as distinct multiplets (δ ~0.5–1.5 ppm), while fluorine substituents split aromatic proton signals into doublets or triplets (δ ~6.8–7.5 ppm). Carbonyl carbons appear at δ ~200–210 ppm .
- IR Spectroscopy : The ketone C=O stretch is observed at ~1700–1750 cm⁻¹. Fluorine substitution reduces conjugation, shifting absorption slightly compared to non-fluorinated analogs .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 194 for C₁₀H₇F₂O⁺) confirm the molecular formula. Fragmentation patterns reveal cyclopropane ring stability under electron impact .
Advanced Research Questions
Q. What mechanistic insights explain the divergent reactivity of cyclopropyl ketones under nickel-catalyzed [3+2] cycloaddition vs. acid-mediated rearrangements?
- Methodological Answer :
- Nickel-Catalyzed Cycloaddition : Cyclopropyl ketones act as three-carbon units via oxa-nickelacycle intermediates . The nickel center coordinates to the carbonyl group, enabling alkynyl insertion to form cyclopentenes. Organoaluminum reagents (e.g., AlMe₃) facilitate oxidative addition by stabilizing intermediates .
- Acid-Mediated Rearrangements : Strong acids (e.g., H₂SO₄) protonate the carbonyl, inducing cyclopropane ring opening via carbocation intermediates . This leads to dihydrofuran derivatives or ketone isomerization, depending on steric and electronic effects .
Q. How does the fluorination pattern influence the electronic and steric properties of 2,3-difluorophenyl cyclopropyl ketone compared to mono- or non-fluorinated analogs?
- Methodological Answer :
- Electronic Effects : Fluorine’s electron-withdrawing nature decreases electron density at the carbonyl, increasing electrophilicity (IR C=O stretch upshifted by ~10 cm⁻¹ vs. non-fluorinated analogs). This enhances reactivity in nucleophilic additions .
- Steric Effects : Ortho-fluorine substituents create torsional strain in the cyclopropane ring, reducing thermal stability (e.g., decomposition at 90°C vs. 110°C for mono-fluorinated analogs) .
- Comparative Data :
| Compound | C=O Stretch (cm⁻¹) | Decomposition Temp (°C) |
|---|---|---|
| 2,3-Difluorophenyl derivative | 1725 | 90 |
| 2-Fluorophenyl derivative | 1715 | 105 |
| Non-fluorinated analog | 1700 | 120 |
| Data derived from |
Q. What analytical approaches resolve contradictions in reported yields of cyclopropyl ketone intermediates during multi-step syntheses?
- Methodological Answer :
- Reaction Monitoring : Use in situ ¹⁹F NMR to track fluorinated intermediates, as fluorine signals are highly sensitive to electronic changes .
- Byproduct Identification : LC-MS/MS detects trace intermediates (e.g., ring-opened dihydrofurans) that compete with cyclopropane formation .
- Kinetic Studies : Vary catalyst loading (e.g., 5–20 mol% Ni) and AlMe₃ stoichiometry to optimize turnover frequencies. For example, AlMe₃ >100 mol% suppresses side reactions in cycloadditions .
Data Contradiction Analysis
- Issue : Conflicting reports on cyclopropane ring stability under reductive conditions.
Computational Modeling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
